molecular formula C15H14N2O3 B5739842 N-(3-ethylphenyl)-2-nitrobenzamide

N-(3-ethylphenyl)-2-nitrobenzamide

Cat. No.: B5739842
M. Wt: 270.28 g/mol
InChI Key: UFIJPVPQPQONTH-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-nitrobenzamide: is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an amide group (-CONH-) linked to the 3-ethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylphenyl)-2-nitrobenzamide typically involves the nitration of 3-ethylphenylamine followed by acylation. The nitration process introduces the nitro group into the aromatic ring, while the acylation step forms the amide bond. Common reagents used in these reactions include nitric acid for nitration and acyl chlorides or anhydrides for acylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, catalysts, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-ethylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., aluminum chloride).

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: N-(3-ethylphenyl)-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 3-ethylphenylamine and 2-nitrobenzoic acid.

Scientific Research Applications

Chemistry: N-(3-ethylphenyl)-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.

Biology and Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The nitro group can be bio-reduced in vivo, leading to the formation of reactive intermediates that can interact with biological targets.

Industry: This compound is also explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-nitrobenzamide in biological systems involves the reduction of the nitro group to an amine group, which can then interact with various molecular targets. The reduction process generates reactive intermediates that can form covalent bonds with proteins, DNA, or other biomolecules, leading to potential therapeutic effects or toxicity.

Comparison with Similar Compounds

  • N-(3-ethylphenyl)-4-nitrobenzamide
  • N-(3-ethylphenyl)-2-aminobenzamide
  • N-(3-ethylphenyl)-2-chlorobenzamide

Comparison: N-(3-ethylphenyl)-2-nitrobenzamide is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and biological activity. Compared to its analogs, such as N-(3-ethylphenyl)-4-nitrobenzamide, the position of the nitro group can significantly affect the compound’s electronic properties and its interaction with biological targets. The presence of the nitro group in the ortho position relative to the amide group can lead to different steric and electronic effects compared to the para or meta positions.

Properties

IUPAC Name

N-(3-ethylphenyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-11-6-5-7-12(10-11)16-15(18)13-8-3-4-9-14(13)17(19)20/h3-10H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIJPVPQPQONTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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